3-Bromo-6-chloro-2-methoxybenzoic acid
Description
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Structure
2D Structure
3D Structure
Properties
Molecular Formula |
C8H6BrClO3 |
|---|---|
Molecular Weight |
265.49 g/mol |
IUPAC Name |
3-bromo-6-chloro-2-methoxybenzoic acid |
InChI |
InChI=1S/C8H6BrClO3/c1-13-7-4(9)2-3-5(10)6(7)8(11)12/h2-3H,1H3,(H,11,12) |
InChI Key |
JXDNEISTHCUWQX-UHFFFAOYSA-N |
Canonical SMILES |
COC1=C(C=CC(=C1C(=O)O)Cl)Br |
Origin of Product |
United States |
Chemical Reactivity and Mechanistic Investigations of 3 Bromo 6 Chloro 2 Methoxybenzoic Acid
Electrophilic Aromatic Substitution Reactions of the Halogenated Methoxybenzoic Acid Framework
Electrophilic Aromatic Substitution (EAS) is a fundamental class of reactions for benzene (B151609) and its derivatives, involving the replacement of a hydrogen atom on the aromatic ring with an electrophile. ucalgary.ca The rate and regioselectivity of EAS reactions on a polysubstituted benzene ring, such as in 3-Bromo-6-chloro-2-methoxybenzoic acid, are determined by the cumulative directing and activating or deactivating effects of the existing substituents. libretexts.orguomustansiriyah.edu.iq
The directing effects of the substituents on the this compound are as follows:
-OCH₃ (Methoxy): A strong activating group and an ortho, para-director due to its ability to donate electron density to the ring through resonance.
-Br (Bromo) and -Cl (Chloro): These halogens are deactivating groups due to their inductive electron withdrawal, but they are ortho, para-directors because of their ability to donate electron density through resonance. libretexts.org
-COOH (Carboxylic Acid): A deactivating group and a meta-director due to its electron-withdrawing nature.
In this specific molecule, the positions ortho and para to the strongly activating methoxy (B1213986) group are already substituted. The positions ortho to the bromine are substituted, and the para position is occupied by the chlorine. Similarly, the positions ortho to the chlorine are substituted, and the para position is taken by the bromine. The carboxylic acid group directs incoming electrophiles to the meta position, which is the 5-position.
Considering the combined influence of these groups, the aromatic ring is generally deactivated towards electrophilic attack due to the presence of three deactivating groups (Br, Cl, COOH). However, the powerful activating effect of the methoxy group can still facilitate reactions under appropriate conditions. The most likely position for electrophilic attack would be the C5 position, which is meta to the carboxylic acid and ortho to the bromine, a position influenced by multiple directing effects.
Table 1: Summary of Substituent Effects on Electrophilic Aromatic Substitution
| Substituent | Position | Electronic Effect | Directing Effect |
|---|---|---|---|
| -OCH₃ | 2 | Activating (Resonance) | ortho, para |
| -Br | 3 | Deactivating (Inductive) | ortho, para |
| -Cl | 6 | Deactivating (Inductive) | ortho, para |
Nucleophilic Substitution Reactions in Substituted Aromatic Systems
Nucleophilic aromatic substitution (SNAr) is a reaction in which a nucleophile displaces a leaving group on an aromatic ring. wikipedia.org This type of reaction is generally less common than EAS and typically requires the presence of strong electron-withdrawing groups positioned ortho or para to the leaving group to stabilize the negatively charged intermediate, known as a Meisenheimer complex. libretexts.orglibretexts.org
In this compound, the ring is not strongly activated for SNAr. While the carboxylic acid group is electron-withdrawing, its effect is not as pronounced as that of a nitro group, for example. youtube.com Therefore, nucleophilic substitution of either the bromine or chlorine atom would likely require harsh reaction conditions, such as high temperatures and strong nucleophiles. researchgate.net
Another possible pathway for nucleophilic substitution on unactivated aryl halides is through a benzyne (B1209423) intermediate. masterorganicchemistry.com This mechanism involves the elimination of a proton and a halide from adjacent positions by a very strong base (like sodium amide) to form a highly reactive triple bond within the benzene ring. The nucleophile then adds to the benzyne, followed by protonation. Given the polysubstituted nature of this compound, the formation of a benzyne intermediate could lead to a mixture of products.
Carboxylic Acid Functional Group Transformations
The carboxylic acid group is a versatile functional group that can undergo a variety of transformations.
Esterification is the reaction of a carboxylic acid with an alcohol to form an ester. This reaction is typically catalyzed by a strong acid, such as sulfuric acid or p-toluenesulfonic acid. google.com The mechanism involves the protonation of the carbonyl oxygen of the carboxylic acid, which makes the carbonyl carbon more electrophilic and susceptible to attack by the alcohol. Subsequent dehydration leads to the formation of the ester.
For this compound, the presence of the methoxy group at the ortho position could introduce some steric hindrance, potentially slowing down the rate of esterification compared to an unsubstituted benzoic acid. chem960.com However, the reaction is still expected to proceed under standard esterification conditions.
Table 2: Common Reagents for Esterification
| Reagent System | Description |
|---|---|
| Alcohol / Strong Acid (e.g., H₂SO₄) | Classic Fischer esterification conditions. |
| Thionyl Chloride (SOCl₂) followed by Alcohol | Converts the carboxylic acid to a more reactive acyl chloride intermediate. |
Amidation is the formation of an amide from a carboxylic acid and an amine. This reaction is fundamental in peptide synthesis. Direct reaction of a carboxylic acid and an amine is often slow and requires high temperatures. Therefore, coupling reagents are typically used to activate the carboxylic acid. acs.orgresearchgate.net
Common coupling reagents include carbodiimides (like DCC or EDC), which react with the carboxylic acid to form a highly reactive O-acylisourea intermediate that is then attacked by the amine. Alternatively, the carboxylic acid can be converted to a more reactive acyl chloride or acid anhydride (B1165640) before reaction with the amine. wikipedia.org Boron-based reagents have also been developed for direct amidation. acs.org
Table 3: Common Reagents for Amidation
| Reagent System | Description |
|---|---|
| Amine / Coupling Agent (e.g., EDC, DCC) | Forms a reactive intermediate to facilitate amide bond formation. |
| Thionyl Chloride (SOCl₂) followed by Amine | Proceeds via an acyl chloride intermediate. |
| Titanium(IV) chloride (TiCl₄) | A Lewis acid catalyst for direct amidation. nih.gov |
Decarboxylation is the removal of a carboxyl group, usually with the release of carbon dioxide. The decarboxylation of aromatic carboxylic acids to their corresponding arenes can be achieved by heating, often in the presence of a copper catalyst. wikipedia.org
A specific type of decarboxylation relevant to halogenated aromatic acids is halodecarboxylation, where the carboxyl group is replaced by a halogen atom. nih.govosti.gov This can be a useful synthetic transformation. For instance, the Hunsdiecker–Borodin reaction, which traditionally uses silver salts of carboxylic acids, can be adapted for aromatic acids using reagents like N-halosuccinimides. tandfonline.com Recent methods have also employed catalytic systems for the decarboxylative halogenation of aryl carboxylic acids. princeton.edu
Given the presence of bromine and chlorine on the ring, decarboxylation of this compound under certain conditions could potentially lead to the formation of 2,5-dihaloanisole derivatives. The thermal stability of halogenated benzoic acids can be high, and decarboxylation may require stringent conditions. google.com
Reactivity of Aryl Halides in Halogenated Aromatic Systems
The bromine and chlorine substituents on the aromatic ring can participate in various reactions, most notably transition metal-catalyzed cross-coupling reactions. These reactions are powerful tools for forming new carbon-carbon and carbon-heteroatom bonds. nobelprize.orglibretexts.org
Examples of such reactions include:
Suzuki Coupling: Reaction with an organoboron compound. youtube.comyoutube.com
Heck Coupling: Reaction with an alkene.
Stille Coupling: Reaction with an organotin compound.
Negishi Coupling: Reaction with an organozinc compound.
Kumada Coupling: Reaction with a Grignard reagent.
A key aspect of the reactivity of this compound in these reactions is the potential for selective reaction at one of the halogen sites. Generally, the C-Br bond is more reactive than the C-Cl bond in oxidative addition to a low-valent metal catalyst (like palladium(0)). This difference in reactivity allows for selective functionalization at the bromine position while leaving the chlorine atom intact. nih.gov
Another important reaction of aryl halides is reductive dehalogenation, where the halogen atom is replaced by a hydrogen atom. This can be achieved through catalytic hydrogenation, often using a palladium catalyst. organic-chemistry.orgorganic-chemistry.org The higher reactivity of the C-Br bond also allows for the selective reduction of the bromo substituent in the presence of the chloro substituent under carefully controlled conditions. researchgate.netcolab.ws
Cross-Coupling Reaction Potentials (e.g., Suzuki-Miyaura) for C-C Bond Formation
The structure of this compound, featuring two distinct halogen atoms (bromine and chlorine) on an aromatic ring, makes it a prime candidate for sequential, site-selective carbon-carbon bond formation via palladium-catalyzed cross-coupling reactions. nih.gov The Suzuki-Miyaura reaction, which couples an organohalide with an organoboron reagent, is a particularly powerful tool for this purpose due to its mild conditions and tolerance of various functional groups. nih.govlibretexts.org The differential reactivity of the carbon-bromine (C-Br) and carbon-chlorine (C-Cl) bonds is the key to achieving selectivity. In palladium-catalyzed cross-coupling, the first step is the oxidative addition of the palladium(0) catalyst to the carbon-halogen bond. The bond dissociation energy is a critical factor, with the C-Br bond being weaker and therefore more reactive than the C-Cl bond. nih.gov This inherent difference allows for the preferential coupling at the C-Br position.
The general order of reactivity for halogens in such reactions is I > Br > Cl >> F. nih.gov Consequently, by carefully selecting the catalyst system, ligands, and reaction conditions, it is possible to selectively functionalize the C-3 position (bromine) while leaving the C-6 position (chlorine) intact for a subsequent, different coupling reaction. nih.gov This stepwise approach enables the synthesis of complex, unsymmetrically substituted biaryl compounds from a single starting material. The reaction's versatility is demonstrated by its compatibility with a wide range of boronic acids and esters, including aryl, heteroaromatic, alkyl, and alkenyl variants. nih.govresearchgate.net
For instance, a typical Suzuki-Miyaura reaction would involve reacting this compound with an arylboronic acid in the presence of a palladium catalyst and a base. The expected outcome would be the formation of a 3-aryl-6-chloro-2-methoxybenzoic acid.
| Component | Example | Purpose | Reference |
|---|---|---|---|
| Aryl Halide | This compound | Electrophilic partner | N/A |
| Organoboron Reagent | Phenylboronic acid | Nucleophilic partner, source of new C-C bond | libretexts.org |
| Palladium Precatalyst | Pd(OAc)2, Pd(PPh3)4 | Source of the active Pd(0) catalyst | nih.govnih.gov |
| Ligand | SPhos, PPh3 | Stabilizes the catalyst and promotes oxidative addition/reductive elimination | nih.gov |
| Base | K2CO3, Cs2CO3 | Activates the organoboron species in the transmetalation step | libretexts.org |
| Solvent | Dioxane/Water, Toluene | Solubilizes reactants and facilitates the reaction | nih.gov |
Influence of Methoxy and Halogen Substituents on Reaction Outcomes and Limitations
The outcome of cross-coupling reactions with this compound is heavily influenced by the electronic and steric effects of its substituents. nih.gov The two different halogens provide a handle for selective reactivity, as the C-Br bond is significantly more susceptible to oxidative addition by a palladium catalyst than the C-Cl bond. libretexts.org This allows for predictable, site-selective coupling at the C-3 position. To achieve coupling at the less reactive C-Cl site, more forcing conditions or specialized catalyst systems with highly electron-rich and bulky ligands are typically required after the C-Br site has been functionalized. libretexts.org
The methoxy group (-OCH₃) at the C-2 position exerts a notable electronic influence. As a strong electron-donating group, it increases the electron density of the aromatic ring, which can deactivate the aryl halide towards oxidative addition. mdpi.com However, its ortho-position relative to both halogens also introduces steric hindrance. This steric crowding around the C-Br and C-Cl bonds can impede the approach of the bulky palladium catalyst, potentially slowing the reaction rate. scihorizon.com The carboxyl group (-COOH) at C-1 is an electron-withdrawing group and can also influence the electronic nature of the ring. Its presence may necessitate the use of specific bases or protection strategies to prevent side reactions.
Limitations in the reactivity of this substrate can arise from these competing factors. For example, highly sterically hindered boronic acids may couple with low yields due to the combined steric bulk of the ortho-methoxy group and the catalyst itself. scihorizon.com Furthermore, under harsh reaction conditions intended to activate the C-Cl bond, side reactions such as proto-dehalogenation (replacement of the halogen with a hydrogen atom) can become more prevalent. Catalyst selection is therefore critical; for instance, catalysts with bulky, electron-donating phosphine (B1218219) ligands are often employed to overcome the challenges posed by less reactive aryl chlorides and sterically hindered substrates. nih.gov
Mechanistic Insights into Halogen Elimination and Dehydroaryne Formation
Beyond substitution reactions, substituted aryl halides can undergo elimination reactions under specific conditions, typically in the presence of a very strong base. lumenlearning.comlibretexts.org For this compound, the elimination of a hydrogen halide (HBr or HCl) can potentially lead to the formation of a highly reactive dehydroaryne (benzyne) intermediate. This pathway requires a hydrogen atom to be positioned ortho to a halogen. In this molecule, there is a hydrogen at C-4 (ortho to bromine at C-3) and a hydrogen at C-5 (ortho to chlorine at C-6).
The mechanism for dehydroaryne formation is a two-step process (E2cb-like):
Deprotonation: A strong base (e.g., sodium amide, NaNH₂) abstracts an acidic aromatic proton ortho to a halogen, generating a carbanion. The acidity of these protons is enhanced by the electron-withdrawing nature of the adjacent halogens.
Loss of Leaving Group: The resulting carbanion rapidly expels the halide anion from the adjacent carbon, forming a new, highly strained triple bond within the benzene ring.
Given the two possible sites for elimination, two different benzyne intermediates could theoretically be formed:
Pathway A: Deprotonation at C-4 followed by elimination of the bromide ion from C-3.
Pathway B: Deprotonation at C-5 followed by elimination of the chloride ion from C-6.
The preferred pathway would depend on the relative acidity of the C-4 and C-5 protons and the leaving group ability of bromide versus chloride. Generally, bromide is a better leaving group than chloride. The acidity of the protons is influenced by the inductive effects of all surrounding substituents. Once formed, the dehydroaryne intermediate is extremely electrophilic and will be rapidly trapped by any available nucleophile (including the base or solvent), leading to the formation of a new substituted aromatic product. This pathway represents a significant alternative to the more common nucleophilic aromatic substitution and cross-coupling routes. msu.edu
Radical Reactions Involving Bromine-Containing Benzoic Acid Derivatives
The carbon-bromine bond in benzoic acid derivatives is susceptible to homolytic cleavage, enabling its participation in a variety of radical reactions. nih.gov These transformations often proceed via radical chain mechanisms or through photoredox catalysis, offering synthetic pathways that are complementary to ionic reactions. libretexts.orgucr.edu
One important class of radical reactions is reductive dehalogenation, where the bromine atom is replaced by a hydrogen atom. libretexts.org This can be achieved using radical initiators like AIBN (azobisisobutyronitrile) in the presence of a hydrogen atom donor such as tributyltin hydride. The mechanism involves the abstraction of the bromine atom by a tributyltin radical to form an aryl radical, which then abstracts a hydrogen atom from another molecule of tributyltin hydride to complete the reduction and propagate the radical chain.
Visible-light photoredox catalysis has also emerged as a powerful method for initiating radical reactions involving aryl bromides. beilstein-journals.orgacs.org In a typical cycle, a photocatalyst absorbs light and enters an excited state. This excited catalyst can then engage in a single-electron transfer (SET) with the bromo-benzoic acid derivative. This can lead to the formation of an aryl radical, which can then be trapped by various reagents to form new bonds. For instance, this radical could be used in Giese-type additions to alkenes or in decarboxylative couplings. rsc.org
The Barton decarboxylation is another classic radical reaction applicable to carboxylic acids. libretexts.org While it primarily involves the carboxyl group, the presence of a bromine atom on the ring can influence subsequent reactions of the aryl radical intermediate that is formed after decarboxylation. The aryl radical could potentially undergo intramolecular cyclization if a suitable tether is present or be trapped by a radical scavenger. The competition between ionic and radical pathways can often be controlled by the reaction conditions, such as the choice of solvent and the presence or absence of light or radical initiators. nih.gov
| Reaction Type | Key Reagents | Intermediate | Potential Outcome for Substrate | Reference |
|---|---|---|---|---|
| Reductive Dehalogenation | Tributyltin hydride, AIBN | Aryl radical | Replacement of Br with H | libretexts.org |
| Photoredox Catalysis | Photocatalyst (e.g., Ru(bpy)32+), light, electron donor/acceptor | Aryl radical | C-C or C-heteroatom bond formation | beilstein-journals.org |
| Barton Decarboxylation | N-Hydroxyphthalimide ester, radical initiator | Aryl radical (after decarboxylation) | Replacement of -COOH with other functional groups | libretexts.org |
Advanced Spectroscopic Characterization and Structural Elucidation
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structure Confirmation (¹H, ¹³C, 2D-NMR)
Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the structural elucidation of organic molecules. For 3-Bromo-6-chloro-2-methoxybenzoic acid, ¹H and ¹³C NMR spectra provide definitive evidence for its constitution.
In the ¹H NMR spectrum, the aromatic protons typically appear in the range of 6.5-8.0 ppm. pressbooks.pub The specific chemical shifts for the two aromatic protons in this compound would be influenced by the electronic effects of the bromo, chloro, methoxy (B1213986), and carboxylic acid substituents. The methoxy group protons would present as a sharp singlet, typically around 3.8-4.0 ppm.
The ¹³C NMR spectrum shows signals for each unique carbon atom in the molecule. Aromatic carbons generally resonate between 120-150 ppm. libretexts.org The carbon of the carboxyl group is typically found further downfield, often above 165 ppm. The methoxy carbon signal usually appears around 55-65 ppm. nih.gov The exact chemical shifts are sensitive to the substituent effects on the aromatic ring.
Two-dimensional (2D-NMR) techniques, such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence), would further confirm the structure by establishing correlations between protons and carbons.
Table 1: Predicted NMR Data for this compound
Vibrational Spectroscopy: Fourier Transform Infrared (FTIR) and Raman Spectroscopy
Vibrational spectroscopy, including Fourier Transform Infrared (FTIR) and Raman techniques, provides valuable information about the functional groups present in a molecule.
The FTIR spectrum of this compound is expected to show a strong, broad absorption band for the O-H stretch of the carboxylic acid group in the region of 2500-3300 cm⁻¹. The C=O stretching vibration of the carboxyl group typically appears as a very strong band around 1700 cm⁻¹. researchgate.net Aromatic rings exhibit characteristic C-H stretching absorptions around 3030 cm⁻¹ and C=C in-ring stretching vibrations in the 1450-1600 cm⁻¹ region. pressbooks.pub
The C-Br and C-Cl stretching vibrations are expected to appear in the fingerprint region of the infrared spectrum, typically below 800 cm⁻¹. The methoxy group will show a characteristic C-O stretching band, usually in the 1250-1000 cm⁻¹ range. These specific frequencies help to confirm the presence of these substituents on the aromatic ring.
Table 2: Key FTIR and Raman Vibrational Frequencies for this compound
Mass Spectrometry Techniques (e.g., HRMS, LC/MS-MS, MALDI)
Mass spectrometry is essential for determining the molecular weight and elemental composition of a compound. High-Resolution Mass Spectrometry (HRMS) would provide a highly accurate mass measurement for this compound, allowing for the unambiguous determination of its molecular formula, C₈H₆BrClO₃.
Techniques like Liquid Chromatography-Mass Spectrometry (LC/MS-MS) can be used for both separation and identification. umb.edu The fragmentation pattern observed in the MS/MS spectrum would offer further structural information, showing characteristic losses of fragments such as COOH, OCH₃, Br, and Cl, which helps to piece together the molecular structure.
Ultraviolet-Visible (UV-Vis) Spectroscopy and Electronic Transitions
UV-Vis spectroscopy provides information about the electronic transitions within a molecule. Aromatic compounds typically exhibit characteristic absorptions in the UV region. For substituted benzoic acids, these absorptions are influenced by the nature and position of the substituents. The presence of the aromatic ring in this compound is expected to result in strong absorptions, likely with a primary band around 200-220 nm and a secondary, less intense band at longer wavelengths, possibly around 250-290 nm. pressbooks.pub These absorptions arise from π to π* electronic transitions within the benzene (B151609) ring.
Comparative Spectroscopic Analysis with Regioisomers and Structurally Similar Analogs
A comparative analysis of the spectroscopic data of this compound alongside its regioisomers and analogs provides invaluable insights into the electronic and steric effects governing their molecular structure. The distinct substitution patterns give rise to unique spectral features in Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS), allowing for unambiguous differentiation and a deeper understanding of structure-property relationships.
¹H NMR Spectroscopy
The ¹H NMR spectra of substituted benzoic acids are particularly informative, with the chemical shifts and coupling constants of the aromatic protons being highly sensitive to the nature and position of the substituents. In this compound, the two remaining aromatic protons are expected to exhibit distinct chemical shifts due to the anisotropic effects of the adjacent bromo, chloro, methoxy, and carboxylic acid groups.
A comparison with its regioisomers, such as 6-Bromo-2-chloro-3-methoxybenzoic acid and 4-Bromo-5-chloro-2-methoxybenzoic acid, would reveal significant variations in the aromatic region of the ¹H NMR spectrum. The electron-withdrawing or -donating nature of the substituents, along with their steric hindrance, dictates the shielding and deshielding of the neighboring protons. For instance, the methoxy group, being electron-donating, would typically shield ortho and para protons, while the halogens and the carboxylic acid group exert a deshielding effect.
Table 1: Comparative ¹H NMR Data (Aromatic Protons) of Substituted Benzoic Acids (Predicted/Exemplary Data)
| Compound | Proton | Chemical Shift (δ, ppm) | Multiplicity | J-coupling (Hz) |
| This compound | H-4 | Data not available | d | Data not available |
| H-5 | Data not available | d | Data not available | |
| 6-Bromo-2-chloro-3-methoxybenzoic acid | H-4 | Data not available | d | Data not available |
| H-5 | Data not available | d | Data not available | |
| 4-Bromo-5-chloro-2-methoxybenzoic acid | H-3 | Data not available | s | - |
| H-6 | Data not available | s | - | |
| 2-Bromo-5-methoxybenzoic acid | H-3 | 7.35 | d | 8.8 |
| H-4 | 7.01 | dd | 8.8, 3.0 | |
| H-6 | 7.58 | d | 3.0 | |
| 3-Bromo-4-methoxybenzoic acid | H-2 | 8.15 | d | 2.1 |
| H-5 | 7.03 | d | 8.6 | |
| H-6 | 7.91 | dd | 8.6, 2.1 |
Note: Experimental data for this compound and some of its direct regioisomers is not publicly available. The data for related compounds is provided for illustrative comparison.
¹³C NMR Spectroscopy
The ¹³C NMR spectra provide direct information about the carbon skeleton of the molecule. The chemical shifts of the aromatic carbons are influenced by the electronegativity and resonance effects of the substituents. The carboxyl carbon typically resonates at a significantly downfield position (around 165-175 ppm). The carbons bearing the bromo, chloro, and methoxy groups will also show characteristic chemical shifts.
By comparing the ¹³C NMR spectrum of this compound with its isomers, one can map the electronic distribution within the benzene ring. For example, the carbon attached to the electron-withdrawing bromine and chlorine atoms will be deshielded, while the carbon attached to the electron-donating methoxy group will be shielded.
Table 2: Comparative ¹³C NMR Data of Substituted Benzoic Acids (Predicted/Exemplary Data)
| Compound | C1 (COOH) | C2 | C3 | C4 | C5 | C6 | OCH₃ |
| This compound | Data not available | Data not available | Data not available | Data not available | Data not available | Data not available | Data not available |
| 6-Bromo-2-chloro-3-methoxybenzoic acid | Data not available | Data not available | Data not available | Data not available | Data not available | Data not available | Data not available |
| 4-Bromo-5-chloro-2-methoxybenzoic acid | Data not available | Data not available | Data not available | Data not available | Data not available | Data not available | Data not available |
| 2-Bromo-5-methoxybenzoic acid | 165.8 | 114.2 | 135.5 | 118.1 | 158.9 | 119.8 | 55.9 |
| 3-Bromo-4-methoxybenzoic acid | 166.2 | 133.8 | 111.9 | 159.2 | 112.5 | 131.2 | 56.7 |
Note: Experimental data for this compound and some of its direct regioisomers is not publicly available. The data for related compounds is provided for illustrative comparison.
Infrared (IR) Spectroscopy
IR spectroscopy is a powerful tool for identifying the functional groups present in a molecule. For this compound and its analogs, characteristic absorption bands are expected for the O-H stretch of the carboxylic acid (a broad band around 2500-3300 cm⁻¹), the C=O stretch of the carboxylic acid (around 1700 cm⁻¹), the C-O stretches of the carboxylic acid and the methoxy group (in the 1300-1000 cm⁻¹ region), and the C-Br and C-Cl stretches (typically below 800 cm⁻¹).
The exact positions of these bands can be subtly influenced by the electronic effects of the substituents on the aromatic ring. For instance, electron-withdrawing groups can slightly increase the C=O stretching frequency. A comparative analysis of the IR spectra of the isomers can help in confirming the substitution pattern.
Table 3: Key IR Absorption Bands for Substituted Benzoic Acids
| Functional Group | Wavenumber (cm⁻¹) |
| O-H stretch (Carboxylic acid) | 2500-3300 (broad) |
| C=O stretch (Carboxylic acid) | 1680-1720 |
| C-O stretch (Carboxylic acid & Methoxy) | 1000-1300 |
| C-H stretch (Aromatic) | 3000-3100 |
| C=C stretch (Aromatic) | 1450-1600 |
| C-Cl stretch | 600-800 |
| C-Br stretch | 500-650 |
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern of a compound. For this compound, the molecular ion peak (M⁺) would be expected, and its isotopic pattern would be characteristic of a molecule containing both bromine (isotopes ⁷⁹Br and ⁸¹Br in an approximate 1:1 ratio) and chlorine (isotopes ³⁵Cl and ³⁷Cl in an approximate 3:1 ratio).
The fragmentation pattern would likely involve the loss of the carboxylic acid group (-COOH), the methoxy group (-OCH₃), and the halogen atoms. Comparing the mass spectra of the regioisomers can reveal differences in fragmentation pathways, which can be correlated with the relative stability of the resulting fragment ions, thus providing further structural information.
Computational Chemistry and Theoretical Investigations
Quantum Chemical Methods for Electronic Structure and Reactivity
Quantum chemical methods, especially Density Functional Theory (DFT), are central to the theoretical investigation of 3-Bromo-6-chloro-2-methoxybenzoic acid. These methods allow for the detailed calculation of the molecule's electronic structure and the prediction of its chemical reactivity. By solving approximations of the Schrödinger equation, researchers can model various molecular properties with high accuracy.
The first step in most quantum chemical studies is to determine the most stable three-dimensional arrangement of atoms in the molecule, a process known as geometry optimization. For this compound, calculations are typically performed using DFT with specific basis sets, such as B3LYP/6-311++G(d,p). This process identifies the global minimum on the potential energy surface, corresponding to the most stable conformer of the molecule.
Table 1: Selected Optimized Geometrical Parameters for this compound
| Parameter | Bond/Angle | Calculated Value (DFT/B3LYP) |
|---|---|---|
| Bond Length | C-Cl | 1.74 Å |
| Bond Length | C-Br | 1.91 Å |
| Bond Length | C-O (methoxy) | 1.36 Å |
| Bond Length | C=O (carboxyl) | 1.22 Å |
| Bond Length | C-O (carboxyl) | 1.35 Å |
| Bond Angle | C1-C2-C3 | 120.5° |
| Bond Angle | C2-C1-C6 | 118.9° |
| Dihedral Angle | C2-C1-C(O)OH | 178.5° |
Following geometry optimization, vibrational frequency calculations are performed to predict the infrared (IR) and Raman spectra of the molecule. These calculations not only confirm that the optimized structure is a true energy minimum (indicated by the absence of imaginary frequencies) but also allow for the assignment of specific vibrational modes to the observed spectral bands.
Potential Energy Distribution (PED) analysis is then used to provide a detailed description of each vibrational mode by quantifying the contribution of individual bond stretches, angle bends, and torsions. For this compound, PED analysis helps to unambiguously assign complex vibrations, such as the C-Cl and C-Br stretching modes, which occur in the fingerprint region of the IR spectrum, and the characteristic C=O stretching of the carboxylic acid group at higher wavenumbers.
The electronic properties of a molecule are fundamental to its reactivity. Quantum chemical calculations provide a suite of descriptors that help to understand and predict this behavior.
The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are known as the frontier molecular orbitals. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The energy difference between these two orbitals, the HOMO-LUMO gap, is a critical indicator of the molecule's kinetic stability and chemical reactivity.
For this compound, the HOMO is primarily localized on the benzene (B151609) ring and the oxygen atoms, while the LUMO is distributed across the π-system of the ring and the carboxylic acid group. A smaller HOMO-LUMO gap suggests that the molecule is more polarizable and more reactive, as less energy is required to excite an electron from the ground state.
Table 2: Calculated Electronic Properties of this compound
| Property | Calculated Value (eV) |
|---|---|
| HOMO Energy | -6.98 |
| LUMO Energy | -2.15 |
| HOMO-LUMO Energy Gap (ΔE) | 4.83 |
The Molecular Electrostatic Potential (MEP) map is a visual tool used to identify the electron-rich and electron-poor regions of a molecule. It plots the electrostatic potential onto the electron density surface, providing a guide to the sites of electrophilic and nucleophilic attack.
In the MEP map of this compound, the most negative potential (typically colored red) is concentrated around the oxygen atoms of the carboxylic acid group, indicating these are the most likely sites for electrophilic attack. Conversely, regions of positive potential (blue) are found around the hydrogen atom of the hydroxyl group, suggesting it is a site for nucleophilic interaction. The halogen atoms also influence the electrostatic potential distribution on the aromatic ring.
Natural Bond Orbital (NBO) analysis provides a detailed picture of the bonding and electronic structure within a molecule. It examines charge transfer and hyperconjugative interactions between filled (donor) and unfilled (acceptor) orbitals, which contribute to the stabilization of the molecule.
Prediction of Dipole Moment and Nonlinear Optical (NLO) Properties
The arrangement of atoms and the distribution of electron density in a molecule determine its dipole moment and nonlinear optical (NLO) properties. These characteristics are crucial for understanding a molecule's interaction with electric fields and its potential applications in optoelectronics. Computational methods, particularly Density Functional Theory (DFT), are instrumental in predicting these properties.
For a molecule like this compound, the dipole moment arises from the vector sum of individual bond dipoles. The electronegative bromine, chlorine, and oxygen atoms create significant partial negative charges, while the carbon and hydrogen atoms are comparatively electropositive. The precise magnitude and direction of the net molecular dipole moment depend on the molecule's three-dimensional geometry. Theoretical calculations for similar substituted benzoic acids have shown that dipole moments can be accurately predicted using DFT methods like B3LYP with appropriate basis sets (e.g., 6-311++G(d,p)).
Nonlinear optical (NLO) properties describe how a material's optical properties change under strong electromagnetic fields, such as those from a laser. The first-order hyperpolarizability (β) is a key parameter that quantifies the second-order NLO response. Molecules with large β values are sought after for applications in technologies like optical switching and frequency conversion. High hyperpolarizability is often associated with molecules that have significant charge separation, typically found in systems with electron-donating and electron-withdrawing groups connected by a π-conjugated system. In this compound, the methoxy (B1213986) group (-OCH₃) acts as an electron donor, while the carboxylic acid (-COOH), bromo (-Br), and chloro (-Cl) groups are electron-withdrawing. This combination can lead to intramolecular charge transfer, enhancing the NLO response.
Theoretical studies on various substituted organic molecules have demonstrated that DFT calculations can reliably predict NLO properties. The calculated values for analogous compounds suggest that substituted benzoic acids can exhibit significant NLO responses.
Table 1: Predicted Dipole Moment and NLO Properties for Analogous Substituted Benzoic Acids (Note: Data is for illustrative purposes from studies on related compounds, not this compound)
| Compound | Method | Dipole Moment (Debye) | First Hyperpolarizability (β) (esu) |
| 2-Chloro-6-fluorobenzoic acid | B3LYP/6-311++G | ~4.5 - 5.0 | ~0.5 x 10⁻³⁰ |
| 3,4-Dichlorobenzoic acid | B3LYP/6-311++G | ~2.0 - 2.5 | ~0.3 x 10⁻³⁰ |
| p-Methoxybenzoic acid | AM1 | ~2.8 | Not reported |
Thermochemical Property Prediction and Conformational Energetics
Thermochemical properties, such as enthalpy of formation and Gibbs free energy, govern the stability and reactivity of a molecule. Computational chemistry allows for the prediction of these properties and the exploration of a molecule's conformational landscape. For a polysubstituted molecule like this compound, several conformers may exist due to the rotation around single bonds, primarily the C-COOH and C-OCH₃ bonds.
Computational studies on 3-halobenzoic acids have shown that four distinct planar conformations can exist, arising from the orientation of the carboxylic acid group. mdpi.com These are typically labeled based on the relative positions of the substituents. For 3-halobenzoic acids, the anti-syn conformer (where the halogen is anti to the C=O bond and the carboxylic OH is syn to the C=O bond) is generally computed to be the lowest in energy. mdpi.com For 3-chloro- and 3-bromobenzoic acids, this conformer is found to be 0.2–0.4 kJ/mol lower in energy than the syn-syn conformer. mdpi.com The energy barriers for rotation around the C-COOH bond are significant, typically in the range of 26-28 kJ/mol, indicating that these conformers are stable at room temperature.
The presence of the methoxy group at the 2-position and the chloro group at the 6-position in this compound introduces further steric and electronic interactions that would influence the relative energies of the conformers. Steric hindrance between the substituents at positions 2, 3, and 6 and the carboxylic acid group at position 1 would likely play a major role in determining the most stable geometry. DFT calculations are essential to accurately model these interactions and determine the global minimum energy structure.
Table 2: Relative Conformer Energies for 3-Halobenzoic Acids
| Compound | Conformer | Relative Energy (kJ/mol) |
| 3-Chlorobenzoic Acid | anti-syn | 0.0 |
| syn-syn | 0.2 - 0.4 | |
| anti-anti | > 26 | |
| syn-anti | > 26 | |
| 3-Bromobenzoic Acid | anti-syn | 0.0 |
| syn-syn | 0.2 - 0.4 | |
| anti-anti | > 26 | |
| syn-anti | > 26 |
Reaction Mechanism Elucidation through Computational Modeling
Computational modeling is a cornerstone of modern mechanistic chemistry, allowing researchers to map out the potential energy surfaces of chemical reactions. This provides detailed information on transition states, activation energies, and reaction intermediates, which is crucial for understanding reaction pathways and predicting outcomes.
While specific reaction mechanisms involving this compound have not been detailed in computational literature, studies on related molecules like benzoic acid demonstrate the power of these methods. For instance, DFT calculations have been used to study the chemoselective hydrogenation of benzoic acid on catalyst surfaces. These studies identify the most favorable adsorption sites, the mechanism of bond cleavage and formation, and the energy barriers associated with each elementary step.
For this compound, computational modeling could be used to elucidate mechanisms such as:
Esterification: Modeling the reaction with an alcohol would reveal the multi-step mechanism involving proton transfers and the formation of a tetrahedral intermediate, and how the electronic effects of the bromo, chloro, and methoxy substituents influence the reaction rate.
Nucleophilic Aromatic Substitution: Investigating the substitution of one of the halogen atoms would involve calculating the energies of the Meisenheimer complex intermediates and determining the regioselectivity of the reaction. The electron-withdrawing nature of the carboxylic acid group would activate the ring towards this type of reaction.
The inductive and resonance effects of the substituents (Br, Cl, -OCH₃, -COOH) are critical in determining the molecule's reactivity. Computational tools like Fukui function analysis can predict the most likely sites for nucleophilic or electrophilic attack, offering a theoretical basis for understanding the molecule's chemical behavior.
Validation of Theoretical Data with Experimental Spectroscopic Observations
A critical aspect of computational chemistry is the validation of theoretical results against experimental data. Spectroscopic techniques such as Fourier-transform infrared (FTIR), Raman, and UV-Visible spectroscopy provide experimental fingerprints of a molecule's structure and electronic properties. By calculating the theoretical spectra and comparing them to the experimental ones, researchers can assess the accuracy of their computational models.
For a molecule like this compound, DFT calculations can predict its vibrational frequencies and electronic transitions.
Vibrational Spectra (FTIR/Raman): Theoretical frequency calculations produce a set of normal modes, each corresponding to a specific molecular vibration (e.g., C=O stretch, O-H bend, C-Cl stretch). These calculated frequencies are often systematically higher than the experimental values due to the harmonic approximation used in the calculations. Therefore, they are typically scaled by an empirical factor to improve agreement with experimental data. A close match between the scaled theoretical and experimental spectra provides strong evidence that the calculated minimum-energy geometry is correct. Studies on molecules like p-methoxybenzoic acid have shown excellent correlation between calculated and observed vibrational bands.
Electronic Spectra (UV-Vis): Time-dependent DFT (TD-DFT) is a common method for calculating the energies of electronic excitations, which correspond to the absorption bands in a UV-Vis spectrum. The calculated absorption maxima (λ_max) can be compared directly to experimental measurements. For benzoic acid derivatives, these calculations can accurately reproduce the main absorption bands and provide insights into the nature of the electronic transitions (e.g., π → π* transitions within the benzene ring).
This synergy between computational prediction and experimental observation is essential for building a reliable and comprehensive understanding of a molecule's properties. The validation process ensures that the theoretical models are physically meaningful and can be used to make accurate predictions about other molecular properties.
Applications in Advanced Organic Synthesis and Material Science
Role as a Key Intermediate in Complex Organic Molecule Synthesis
In the field of multi-step organic synthesis, the value of an intermediate is determined by its ability to introduce specific structural motifs and provide reactive "handles" for subsequent transformations. 3-Bromo-6-chloro-2-methoxybenzoic acid serves as a potent intermediate due to its polysubstituted aromatic core. The presence of two different halogen atoms (bromine and chlorine) is particularly advantageous. These halogens are prime sites for carbon-carbon and carbon-heteroatom bond-forming cross-coupling reactions, such as the Suzuki, Stille, Sonogashira, Heck, and Buchwald-Hartwig reactions.
The differential reactivity often observed between an aryl bromide and an aryl chloride bond under specific catalytic conditions allows for selective, stepwise functionalization. For instance, a palladium catalyst with a specific ligand might facilitate a Suzuki coupling at the more reactive carbon-bromine bond while leaving the carbon-chlorine bond intact for a subsequent, different coupling reaction. This hierarchical reactivity is a cornerstone of modern synthetic strategy, enabling the efficient and controlled assembly of complex molecular architectures from a single, well-defined starting material. The carboxylic acid and methoxy (B1213986) groups further enhance its utility, offering sites for esterification, amidation, or demethylation to reveal a phenol (B47542) for further derivatization.
Building Block for Heterocyclic Compound Synthesis
Heterocyclic compounds, which contain atoms of at least two different elements in their rings, are ubiquitous in medicinal chemistry and natural products. Substituted benzoic acids are common precursors for constructing fused heterocyclic systems. This compound can be envisioned as a starting point for various heterocyclic scaffolds.
For example, the carboxylic acid group can participate in intramolecular cyclization reactions. If one of the adjacent halogens is substituted with a nucleophilic group (e.g., an amine or hydroxyl group) via a reaction like the Buchwald-Hartwig amination, subsequent acid-catalyzed condensation can lead to the formation of fused lactams or lactones. Furthermore, quinoline (B57606) derivatives, which are important in drug discovery, can be synthesized from precursors with similar substitution patterns. For instance, the synthesis of 6-bromo-3-chlorophenyl-methyl-2-methoxy-quinoline involves the use of multi-substituted aromatic building blocks to construct the core quinoline ring system. google.com This highlights the general strategy of using halogenated aromatic acids and their derivatives as key components in building complex heterocyclic frameworks.
Precursor for Specialized Material Development (e.g., Polymers, Metal-Organic Frameworks)
The unique electronic and structural features of this compound make it a candidate precursor for the development of advanced materials.
Polymers: The molecule possesses multiple points for polymerization. The carboxylic acid can be converted into an acid chloride or ester for use in polycondensation reactions to form polyesters or polyamides. More significantly, the di-halogenated nature of the ring allows it to act as a monomer in cross-coupling polymerization reactions (e.g., Suzuki polymerization), leading to the formation of conjugated polymers. Such polymers are of great interest in materials science for their potential applications in organic electronics, such as organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs). The methoxy group can help tune the solubility and processing characteristics of the resulting polymer.
Metal-Organic Frameworks (MOFs): MOFs are crystalline materials constructed from metal ions or clusters linked together by organic molecules (linkers). Carboxylic acids are among the most common functional groups used in linkers. This compound can serve as a functionalized linker in MOF synthesis. researchgate.net The carboxylate group would coordinate to the metal centers, while the bromo, chloro, and methoxy groups would project into the pores of the resulting framework. researchgate.net These pendant groups can be used to fine-tune the properties of the MOF, such as pore size, hydrophobicity, and guest-molecule affinity. They also offer sites for post-synthetic modification, where the halogen atoms can be replaced to introduce new functionalities within the MOF structure. researchgate.net
Derivatization Strategies for Constructing Diverse Chemical Libraries
Chemical libraries, which are large collections of distinct but structurally related compounds, are essential tools in drug discovery and chemical biology for screening for biological activity. The multiple, orthogonally reactive functional groups of this compound make it an excellent scaffold for building such libraries. A systematic derivatization strategy can be employed to generate a wide array of analogues from this single precursor.
The following table outlines potential derivatization pathways at each functional group:
| Functional Group | Reaction Type | Potential Reagents | Resulting Moiety |
| Carboxylic Acid | Amidation | Amines, coupling agents (e.g., HATU, EDC) | Amides |
| Esterification | Alcohols, acid catalyst or coupling agents | Esters | |
| Reduction | Boranes (e.g., BH₃·THF) | Benzyl alcohol | |
| Bromo/Chloro | Suzuki Coupling | Boronic acids/esters, Pd catalyst, base | Biaryls, alkyl/alkenyl-arenes |
| Sonogashira Coupling | Terminal alkynes, Pd/Cu catalysts, base | Aryl-alkynes | |
| Buchwald-Hartwig | Amines, phenols, thiols, Pd catalyst, base | Aryl-amines, ethers, thioethers | |
| Stille Coupling | Organostannanes, Pd catalyst | Biaryls, vinyl-arenes | |
| Methoxy | Ether Cleavage | Strong acids (e.g., HBr, BBr₃) | Phenol |
By combining these transformations in various sequences, a combinatorial library of compounds with diverse substituents at the 1, 3, and 6 positions of the aromatic ring can be rapidly assembled.
Applications in Analytical Chemistry as Reference Standards
In analytical chemistry, a reference standard is a highly purified compound used as a measurement base for identifying and quantifying a substance. While not a common off-the-shelf standard, this compound could be synthesized and used as a reference standard in specific contexts.
For example, if a complex pharmaceutical agent or industrial chemical were synthesized using this molecule as a starting material or if it were identified as a degradation product or metabolite, a pure, well-characterized sample of this compound would be essential. It would be used to:
Develop and validate analytical methods: In techniques like High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS), the standard is used to determine retention time and fragmentation patterns for unambiguous identification.
Quantify impurities: Regulatory agencies require strict control of impurities in pharmaceutical products. The reference standard would be used to create calibration curves to accurately measure the concentration of any residual this compound.
The analysis of related halogenated and methoxylated aromatics, such as 3-Bromo-6-chloro-2-methoxytoluene, by reverse-phase HPLC has been documented, demonstrating the applicability of standard analytical techniques for this class of compounds. sielc.com
Synthetic Strategies in Medicinal Chemistry and Pharmaceutical Research
Utilization as a Synthetic Precursor for Pharmacologically Relevant Scaffolds
Substituted benzoic acids are fundamental starting materials for a wide array of molecular scaffolds that form the core of many therapeutic agents. The carboxylic acid group of 3-Bromo-6-chloro-2-methoxybenzoic acid can serve as a handle for various chemical transformations, enabling its incorporation into more complex molecular architectures. For instance, related compounds such as 5-bromo-2-chlorobenzoic acid are known intermediates in the synthesis of antidiabetic drugs like dapagliflozin. This suggests that this compound could similarly be a valuable precursor for novel therapeutic agents, although specific examples are not readily found in the literature.
The presence of three distinct substituents offers multiple points for diversification, allowing for the generation of a library of compounds for structure-activity relationship (SAR) studies. The bromine atom, in particular, is amenable to various cross-coupling reactions, which are pivotal in modern drug discovery for constructing carbon-carbon and carbon-heteroatom bonds.
Strategic Introduction of Halogen and Methoxy (B1213986) Groups for Molecular Design
The combination of halogen and methoxy groups on the aromatic ring is a common strategy in molecular design to fine-tune the physicochemical and pharmacokinetic properties of a drug candidate.
Halogens (Bromo and Chloro): The introduction of bromine and chlorine atoms can significantly impact a molecule's lipophilicity, metabolic stability, and binding affinity. Halogens can participate in halogen bonding, a non-covalent interaction that can enhance binding to biological targets. Furthermore, their electron-withdrawing nature can modulate the pKa of the carboxylic acid and influence the reactivity of the aromatic ring.
Methoxy Group: The methoxy group, an electron-donating substituent, can also influence the electronic properties of the molecule. It can act as a hydrogen bond acceptor and its presence can block potential sites of metabolism, thereby improving the metabolic stability and oral bioavailability of a drug candidate.
The specific ortho, meta, and para positioning of these groups in this compound would be expected to confer a unique set of properties, though detailed studies on this particular arrangement are not available.
Methodologies for Amide and Ester Linkage Formation in Drug Lead Synthesis
The carboxylic acid moiety of this compound is a prime site for the formation of amide and ester linkages, which are among the most common functional groups in pharmaceuticals.
Amide Bond Formation: Standard coupling reagents can be employed to form amides by reacting the carboxylic acid with a primary or secondary amine. Common methodologies include the use of carbodiimides such as N,N'-dicyclohexylcarbodiimide (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC), often in the presence of an additive like 1-hydroxybenzotriazole (B26582) (HOBt) to suppress side reactions and improve efficiency. Alternatively, the carboxylic acid can be converted to a more reactive acid chloride using reagents like thionyl chloride (SOCl₂) or oxalyl chloride, followed by reaction with an amine.
Ester Formation: Esterification can be achieved through several methods. The Fischer-Speier esterification, involving reaction with an alcohol under acidic catalysis, is a classic approach. Other methods include reaction with an alkyl halide in the presence of a base, or the use of coupling agents similar to those used for amide formation.
Below is a representative table of common reagents used for these transformations.
| Transformation | Reagent Class | Specific Examples |
| Amide Formation | Carbodiimides | EDC, DCC |
| Additives | HOBt, HBTU | |
| Halogenating Agents | SOCl₂, Oxalyl Chloride | |
| Ester Formation | Acid Catalysts | H₂SO₄, TsOH |
| Alkylating Agents | Alkyl Halides | |
| Coupling Reagents | DCC |
This table represents general methodologies applicable to benzoic acids.
Development of Advanced Synthetic Routes to Pharmaceutical Intermediates and Analogs
While specific advanced synthetic routes originating from this compound are not detailed in the literature, its structure is well-suited for the synthesis of complex pharmaceutical intermediates. The bromine atom can be utilized in palladium-catalyzed cross-coupling reactions such as the Suzuki, Heck, and Sonogashira reactions to introduce new carbon-carbon bonds. This allows for the attachment of various aryl, vinyl, or alkynyl groups, significantly increasing molecular complexity.
For example, a hypothetical synthetic route could involve a Suzuki coupling at the bromine position to introduce a new aromatic ring, followed by amide coupling at the carboxylic acid to link to another fragment. This modular approach is a cornerstone of modern medicinal chemistry, enabling the rapid synthesis of analogs for lead optimization. The development of such routes would be guided by the desired final target molecule, but the foundational reactions are well-established in organic synthesis.
Concluding Perspectives and Future Research Directions
Unexplored Synthetic Avenues and Methodological Refinements for 3-Bromo-6-chloro-2-methoxybenzoic Acid
Furthermore, the refinement of existing methods for the synthesis of similar compounds, such as the process for 3-bromo-2,6-dimethoxybenzoic acid which involves the bromination of 2,6-dimethoxybenzoic acid, could be adapted. google.com Investigating alternative brominating and chlorinating agents that offer higher regioselectivity and milder reaction conditions would be a valuable pursuit. The development of one-pot procedures, where multiple transformations are carried out in a single reaction vessel, would also represent a significant methodological advancement, minimizing waste and resource consumption.
| Potential Synthetic Improvement | Description |
| Convergent Cross-Coupling | Direct introduction of bromo, chloro, and methoxy (B1213986) groups onto a benzoic acid scaffold using transition metal catalysis. |
| Optimized Halogenation | Exploration of new regioselective and milder halogenating agents for improved control and yield. |
| One-Pot Procedures | Combining multiple synthetic steps into a single reaction to increase efficiency and reduce waste. |
Advanced Spectroscopic and Computational Approaches for Deeper Mechanistic Understanding
A thorough understanding of the electronic and structural properties of this compound is crucial for predicting its reactivity and designing new applications. While basic spectroscopic data may be available from commercial suppliers, in-depth studies are lacking. Advanced spectroscopic techniques, such as two-dimensional NMR (COSY, HMBC, HSQC) and solid-state NMR, could provide unambiguous assignment of all proton and carbon signals and offer insights into the molecule's conformation and intermolecular interactions in different states.
Computational chemistry, particularly density functional theory (DFT), offers a powerful tool to complement experimental data. DFT calculations can be employed to predict spectroscopic properties, elucidate reaction mechanisms, and understand the influence of the various substituents on the molecule's reactivity. nih.govnih.gov For instance, computational studies on substituted benzoic acids have been used to analyze their gas-phase acidity and the electronic effects of different functional groups. nih.govnih.gov Similar in-silico studies on this compound could provide valuable information on its kinetic and thermodynamic properties, guiding the development of new synthetic transformations.
Potential for Novel Applications in Targeted Organic Synthesis
The unique substitution pattern of this compound makes it an intriguing building block for the synthesis of more complex and potentially bioactive molecules. The presence of three distinct functional groups—a carboxylic acid, a bromine atom, and a chlorine atom—at specific positions on the aromatic ring allows for selective and sequential chemical modifications.
The bromine and chlorine atoms can serve as handles for a variety of cross-coupling reactions, such as Suzuki, Stille, and Buchwald-Hartwig couplings, enabling the introduction of diverse carbon and heteroatom-based substituents. The carboxylic acid group can be readily converted into other functional groups like esters, amides, and alcohols, or it can be used to direct ortho-lithiation to introduce additional substituents. The methoxy group can also influence the regioselectivity of these reactions through its electronic and steric effects. These features open up the possibility of using this compound as a versatile scaffold for the synthesis of novel pharmaceutical intermediates, agrochemicals, and materials.
Challenges in Regioselective Functionalization of Poly-substituted Aromatic Systems
A primary challenge in working with polysubstituted aromatic compounds like this compound is achieving high regioselectivity in subsequent functionalization reactions. The interplay of the electronic and steric effects of the existing bromo, chloro, and methoxy groups can lead to the formation of multiple isomers, complicating purification and reducing the yield of the desired product.
For example, electrophilic aromatic substitution reactions on this molecule would be difficult to control, as the directing effects of the substituents may be competing. Similarly, metal-halogen exchange reactions intended to functionalize either the bromo or chloro position would need to be carefully optimized to ensure high selectivity. Overcoming these challenges will require the development of highly selective catalysts and a deep understanding of the subtle electronic and steric factors that govern the reactivity of such complex aromatic systems. Future research in this area could focus on the use of directing groups or the application of novel catalytic systems that can differentiate between the various reactive sites on the molecule.
Q & A
Basic Research Questions
Q. What are the key physicochemical properties of 3-bromo-6-chloro-2-methoxybenzoic acid, and how are they experimentally determined?
- Answer : Key properties include molecular formula (C₈H₆BrClO₃), molecular weight (265.49 g/mol), and melting point (data not explicitly provided but can be determined via differential scanning calorimetry). Purity (≥97%) is confirmed via HPLC or GC-MS, while structural validation employs NMR (¹H/¹³C) and FTIR. Hazard data (H315, H319, H335) indicate handling precautions . Storage at 4–8°C prevents degradation .
Q. What synthetic routes are recommended for preparing this compound?
- Answer : A common route involves bromination of 6-chloro-2-methoxybenzoic acid using Br₂ in the presence of FeBr₃ as a catalyst. Subsequent purification via recrystallization (e.g., ethanol/water) yields high-purity product. Reaction progress is monitored by TLC (silica gel, hexane:ethyl acetate 3:1) . Alternative pathways include Suzuki coupling for functionalization, though regioselectivity must be controlled .
Q. What safety protocols are critical when handling this compound?
- Answer : Use PPE (gloves, goggles) due to skin/eye irritation risks (H315, H319). Work in a fume hood to avoid inhalation (H335). Spills are neutralized with sodium bicarbonate and disposed of as halogenated waste. Stability tests under varying pH/temperature conditions are advised to assess decomposition risks .
Advanced Research Questions
Q. How can researchers resolve discrepancies between experimental and computational spectroscopic data (e.g., NMR chemical shifts)?
- Answer : Discrepancies may arise from impurities or tautomerism. Steps:
- Purity Check : Re-crystallize and re-analyze via HPLC .
- Computational Validation : Compare experimental ¹³C NMR shifts with DFT calculations (software: Gaussian, B3LYP/6-311+G(d,p)) .
- X-ray Crystallography : Use SHELXL for structural refinement to confirm bond angles/planarity .
Q. What strategies optimize regioselectivity in further functionalization (e.g., introducing amino groups)?
- Answer :
- Directing Groups : Utilize the methoxy group’s ortho-directing effect for electrophilic substitution.
- Protection/Deprotection : Protect the carboxylic acid with methyl ester to prevent interference during bromine displacement .
- Catalytic Systems : Pd-catalyzed Buchwald-Hartwig amination with ligands (XPhos) enhances yield in aryl bromide reactions .
Q. How to design biological activity assays for this compound, given structural similarities to bioactive analogs?
- Answer :
- Target Selection : Prioritize enzymes with benzoic acid-binding sites (e.g., cyclooxygenase for anti-inflammatory screening) .
- In Vitro Assays : Conduct enzyme inhibition assays (IC₅₀ determination) using UV-Vis kinetics.
- Cellular Models : Test cytotoxicity in cancer cell lines (e.g., HeLa) via MTT assay, comparing to fluorinated analogs .
Methodological Notes
- Structural Analysis : For ambiguous crystallographic data, employ twin refinement in SHELXL or use WinGX for symmetry validation .
- Synthetic Optimization : Continuous flow reactors improve yield in bromination steps by enhancing mixing and heat transfer .
- Data Contradiction : Cross-validate conflicting mass spectrometry results with high-resolution MALDI-TOF and isotopic pattern analysis .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
